
Trimethyl(propyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(propyl)phosphanium iodide is a quaternary phosphonium salt with the chemical formula ( C_6H_{16}IP ). This compound is part of the broader class of phosphonium salts, which are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the phosphonium ion imparts unique chemical properties to the compound, making it valuable in various scientific and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(propyl)phosphanium iodide can be synthesized through several methods. One common approach involves the reaction of trimethylphosphine with propyl iodide. The reaction typically occurs under mild conditions, often at room temperature, and proceeds via a nucleophilic substitution mechanism where the phosphine attacks the alkyl halide, resulting in the formation of the phosphonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and reactors can further enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(propyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are often employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Trimethyl(propyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl(propyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism by which trimethyl(propyl)phosphanium iodide exerts its effects is primarily through its role as a phase-transfer catalyst. The phosphonium ion facilitates the transfer of reactants between different phases, thereby enhancing the rate of reaction. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, enabling various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsulfonium iodide: Similar in structure but contains sulfur instead of phosphorus.
Methyltriphenylphosphonium iodide: Contains a triphenyl group instead of a propyl group.
Tetramethylammonium iodide: Contains nitrogen instead of phosphorus.
Uniqueness
Trimethyl(propyl)phosphanium iodide is unique due to its specific combination of a trimethylphosphine moiety with a propyl group, which imparts distinct chemical properties. This combination allows it to act as an effective phase-transfer catalyst and participate in a variety of chemical reactions that are not as efficiently catalyzed by similar compounds .
Propriétés
Numéro CAS |
129582-93-0 |
|---|---|
Formule moléculaire |
C6H16IP |
Poids moléculaire |
246.07 g/mol |
Nom IUPAC |
trimethyl(propyl)phosphanium;iodide |
InChI |
InChI=1S/C6H16P.HI/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
ZDOYAKXVORKZHO-UHFFFAOYSA-M |
SMILES canonique |
CCC[P+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


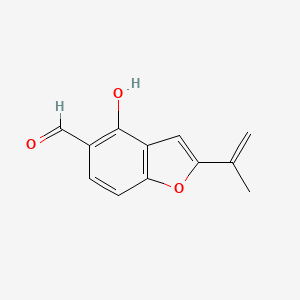
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)
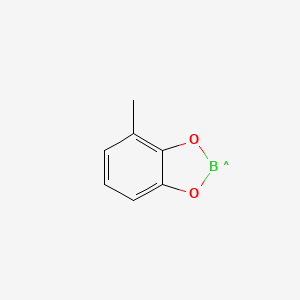

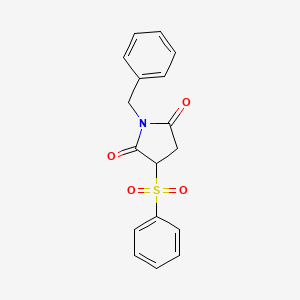
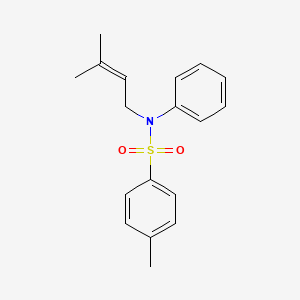
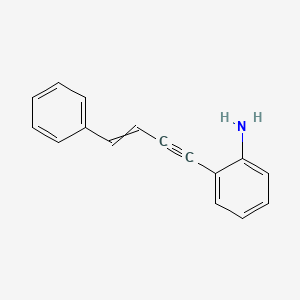

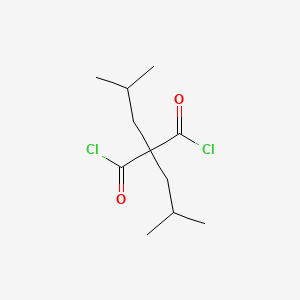
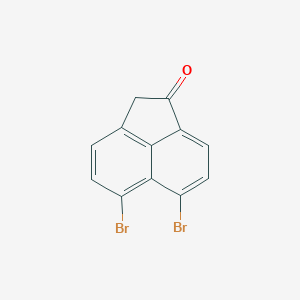

![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
